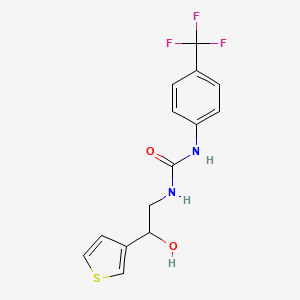

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

CAS No.: 1251683-21-2

Cat. No.: VC4185565

Molecular Formula: C14H13F3N2O2S

Molecular Weight: 330.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251683-21-2 |

|---|---|

| Molecular Formula | C14H13F3N2O2S |

| Molecular Weight | 330.33 |

| IUPAC Name | 1-(2-hydroxy-2-thiophen-3-ylethyl)-3-[4-(trifluoromethyl)phenyl]urea |

| Standard InChI | InChI=1S/C14H13F3N2O2S/c15-14(16,17)10-1-3-11(4-2-10)19-13(21)18-7-12(20)9-5-6-22-8-9/h1-6,8,12,20H,7H2,(H2,18,19,21) |

| Standard InChI Key | NGWCOZRTQWELGR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(F)(F)F)NC(=O)NCC(C2=CSC=C2)O |

Introduction

The compound 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic molecule that incorporates a urea backbone with specific functional groups. This compound combines a hydroxy-thiophenyl ethyl group with a trifluoromethyl phenyl group, which are attached to the urea core. The presence of these groups suggests potential applications in medicinal chemistry, particularly in areas where urea derivatives have shown promise, such as in anticancer or enzyme inhibition research.

Synthesis

The synthesis of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves a multi-step process. It starts with the preparation of the thiophene and trifluoromethyl phenyl precursors, followed by their coupling to form the urea derivative. A common approach involves reacting the appropriate isocyanate with an amine in the presence of a base.

Synthesis Steps:

-

Preparation of Precursors: Synthesize the 2-hydroxy-2-(thiophen-3-yl)ethyl amine and the 4-(trifluoromethyl)phenyl isocyanate.

-

Urea Formation: React the amine with the isocyanate in a solvent like dichloromethane or tetrahydrofuran, using a base such as triethylamine.

Biological Activity

Urea derivatives are known for their potential in medicinal chemistry, particularly as anticancer agents or enzyme inhibitors. The specific biological activity of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea would depend on its ability to interact with biological targets. For instance, compounds with similar structures have shown antiproliferative effects against cancer cell lines or inhibitory activity against enzymes like urease .

Potential Applications:

-

Anticancer Activity: Evaluate its efficacy against various cancer cell lines.

-

Enzyme Inhibition: Assess its ability to inhibit enzymes such as urease.

Future Research Directions:

-

Optimization of Synthesis: Improve yield and purity through optimized reaction conditions.

-

Biological Evaluation: Conduct in vitro and in vivo studies to assess its efficacy and safety.

-

Structure-Activity Relationship (SAR) Studies: Modify the compound to enhance its biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume